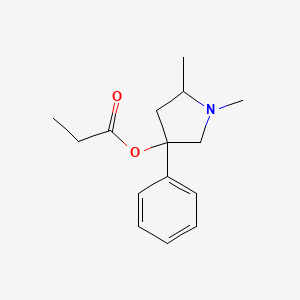
1,5-Dimethyl-3-phenyl-3-pyrrolidinol propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-3-phenyl-3-pyrrolidinol propionate is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-phenyl-3-pyrrolidinol propionate typically involves the reaction of 1,5-dimethyl-3-phenylpyrrolidin-3-ol with propionic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include propionyl chloride and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,5-Dimethyl-3-phenyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1,5-Dimethyl-3-phenyl-3-pyrrolidinol propionate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
作用机制
The mechanism of action of 1,5-Dimethyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
1,5-Dimethyl-3-phenylpyrrolidin-3-ol: A closely related compound with similar structural features.
1,5-Dimethyl-3-phenyl-3-pyrrolidinone: Another related compound with a ketone functional group.
Uniqueness
1,5-Dimethyl-3-phenyl-3-pyrrolidinol propionate is unique due to its ester functional group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
93722-33-9 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
(1,5-dimethyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C15H21NO2/c1-4-14(17)18-15(10-12(2)16(3)11-15)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChI 键 |
ZBIWFRIPOVNKHR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(CC(N(C1)C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



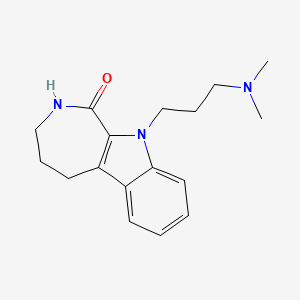

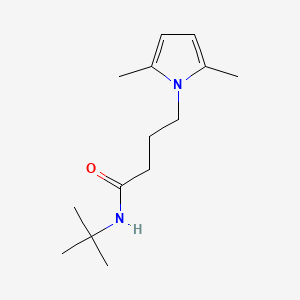


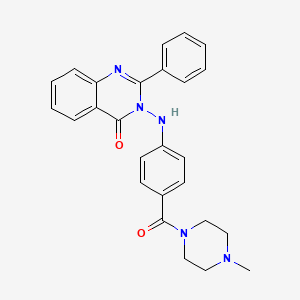
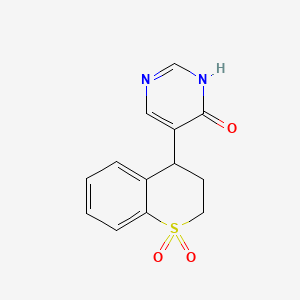
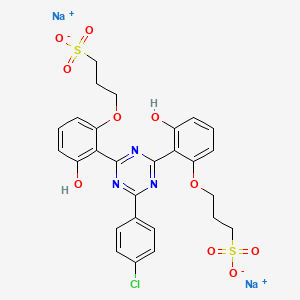
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
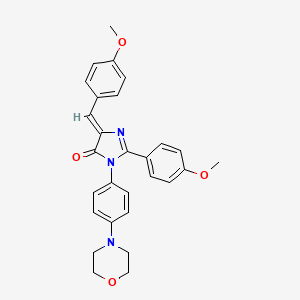
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)

